molecular formula C7H9FN2O B2864262 (5-Fluoro-2-methoxypyridin-4-yl)methanamine CAS No. 1256824-28-8

(5-Fluoro-2-methoxypyridin-4-yl)methanamine

Cat. No. B2864262
M. Wt: 156.16
InChI Key: RKRMSVQGAOWYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Fluoro-2-methoxypyridin-4-yl)methanamine” is a chemical compound with the molecular formula C7H9FN2O . It has a molecular weight of 156.16 . This compound is also known by its synonyms, which include 4-Pyridinemethanamine and 5-fluoro-2-methoxy- .


Molecular Structure Analysis

The InChI code for “(5-Fluoro-2-methoxypyridin-4-yl)methanamine” is 1S/C7H9FN2O/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,3,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(5-Fluoro-2-methoxypyridin-4-yl)methanamine” has a molecular weight of 156.16 .

Scientific Research Applications

Derivatives Design for Therapeutic Potentials

Novel derivatives of (5-Fluoro-2-methoxypyridin-4-yl)methanamine have been designed to act as "biased agonists" of serotonin 5-HT1A receptors. These compounds have shown promising pharmacological profiles in signal transduction assays, including ERK1/2 phosphorylation, cAMP inhibition, Ca2+ mobilization, and β-arrestin recruitment. Such derivatives exhibit high affinity for the 5-HT1A receptor and significant selectivity over other receptors, suggesting potential as antidepressant drug candidates. They also displayed favorable drug-like properties, including high solubility, metabolic stability, and efficient penetration across biological membranes, indicating their promise for clinical development (Sniecikowska et al., 2019).

Contributions to Nucleoside Synthesis

(5-Fluoro-2-methoxypyridin-4-yl)methanamine has been utilized in the synthesis of nucleosides related to 5-fluorouracil, showcasing its versatility as a precursor in medicinal chemistry. The chemical transformations involved converting (5-Fluoro-2-methoxypyridin-4-yl)methanamine into various nucleoside analogs, demonstrating the compound's utility in the development of potential therapeutic agents (Nesnow & Heidelberger, 1973).

Role in Herbicide Development

Research into (5-Fluoro-2-methoxypyridin-4-yl)methanamine derivatives has extended into the agricultural sector, where such compounds have been synthesized as herbicidal inhibitors of photosystem II (PSII) electron transport. These studies revealed that derivatives of (5-Fluoro-2-methoxypyridin-4-yl)methanamine exhibit excellent herbicidal activity against various weed species, demonstrating the compound's potential application in agriculture to improve crop yields (Liu et al., 2005).

Advancements in Lycopodium Alkaloid Synthesis

The synthetic versatility of (5-Fluoro-2-methoxypyridin-4-yl)methanamine has been demonstrated through its use in the total synthesis of lycoposerramine R, a Lycopodium alkaloid. This synthesis highlights the compound's role as a masked pyridone, facilitating the construction of complex molecular architectures found in natural products. This research underscores the importance of (5-Fluoro-2-methoxypyridin-4-yl)methanamine in the field of organic synthesis and natural product chemistry (Bisai & Sarpong, 2010).

properties

IUPAC Name

(5-fluoro-2-methoxypyridin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRMSVQGAOWYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-methoxypyridin-4-yl)methanamine

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